molecular formula C19H17NO2 B3133994 1-(4-methoxybenzyl)-6-phenyl-2(1H)-pyridinone CAS No. 400076-12-2

1-(4-methoxybenzyl)-6-phenyl-2(1H)-pyridinone

Cat. No.: B3133994
CAS No.: 400076-12-2
M. Wt: 291.3 g/mol
InChI Key: AFLHLELCGQXAFK-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-6-phenyl-2(1H)-pyridinone is an organic compound that belongs to the class of pyridinones This compound is characterized by a pyridinone core substituted with a methoxybenzyl group at the first position and a phenyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzyl)-6-phenyl-2(1H)-pyridinone typically involves the condensation of 4-methoxybenzylamine with a suitable pyridinone precursor. The reaction is often carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in the synthesis include acetic anhydride, pyridine, and various catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as chromatography for purification and spectroscopic methods for quality control.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-6-phenyl-2(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

1-(4-Methoxybenzyl)-6-phenyl-2(1H)-pyridinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-6-phenyl-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzyl)-2(1H)-pyridinone
  • 6-Phenyl-2(1H)-pyridinone
  • 4-Methoxybenzyl-6-phenyl-2(1H)-pyridinone

Uniqueness

1-(4-Methoxybenzyl)-6-phenyl-2(1H)-pyridinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxybenzyl and phenyl groups on the pyridinone core differentiates it from other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-6-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-22-17-12-10-15(11-13-17)14-20-18(8-5-9-19(20)21)16-6-3-2-4-7-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLHLELCGQXAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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